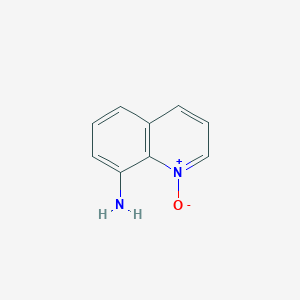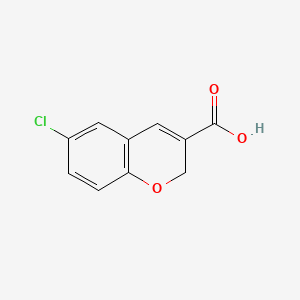
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
概要
説明
4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has been studied extensively in the scientific community. It is a structural analog of 4-bromophenol and has a number of interesting properties and applications.
科学的研究の応用
Synthesis and Biological Activity
The compound 4-(4-Bromophenyl)-2-methyl-1,3-thiazole has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Rodrigues and Bhalekar (2015) synthesized derivatives of this compound and evaluated their biological efficacy. Their study highlights the significance of this compound in medicinal chemistry, particularly in the development of new therapeutic agents (Rodrigues & Bhalekar, 2015).
Antimicrobial Activity
Another critical application is in the field of antimicrobial research. Güzeldemirci and Küçükbasmacı (2010) explored derivatives of this compound for their antimicrobial properties. Their research demonstrated that some of these compounds exhibit promising antimicrobial activities, underscoring their potential use in combating microbial infections (Güzeldemirci & Küçükbasmacı, 2010).
Applications in Organic Chemistry
Shi, Soulé, and Doucet (2017) reported on the palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole. This transformation offers a straightforward approach to synthesizing various derivatives, illustrating the compound's versatility in organic synthesis (Shi, Soulé, & Doucet, 2017).
Crystal Structure Analysis
The study of the crystal structure of related thiazole compounds, such as the one conducted by Iyengar et al. (2005), provides insight into the molecular structure and potential applications in materials science (Iyengar et al., 2005).
Corrosion Inhibition
This compound derivatives have also been studied for their corrosion inhibition properties. Obot, Kaya, Kaya, and Tüzün (2016) explored the use of such derivatives as corrosion inhibitors for steel, demonstrating their practical applications in industrial chemistry (Obot, Kaya, Kaya, & Tüzün, 2016).
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
niger .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDHHETRGNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347327 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-74-3 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole?
A1: The crystal structure of this compound reveals key insights into its molecular arrangement. The molecule exhibits a near planar conformation with minimal dihedral angles between the thiazole and aryl rings []. This planarity, coupled with the presence of bromine, suggests potential for intermolecular interactions like π-π stacking and halogen bonding, which could influence its packing in solid-state and potential applications in material science.
Q2: Has this compound been explored for its coordination chemistry?
A2: Yes, research indicates that this compound acts as a ligand in the synthesis of iridium (III) complexes [, ]. These complexes, incorporating various other ligands like isocyanides and ethylenediamine, are being investigated for their optical and electrochemical properties, potentially paving the way for applications in areas like OLEDs and sensing technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















